N-(Oxiran-2-ylmethyl)acetamide
Overview
Description
N-(Oxiran-2-ylmethyl)acetamide: is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of an oxirane (epoxide) ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epichlorohydrin Route: One common method involves the reaction of epichlorohydrin with acetamide under basic conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of an appropriate halide precursor with acetamide.
Industrial Production Methods: Industrial production of N-(Oxiran-2-ylmethyl)acetamide often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Oxiran-2-ylmethyl)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or peracids.
Substitution: The epoxide ring in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, alcohols, solvents like DMF, and bases like potassium carbonate.
Major Products:
Oxidation: Diols, oxidized derivatives.
Reduction: Alcohols, amines.
Substitution: Substituted amides, alcohols, thiols.
Scientific Research Applications
Chemistry: N-(Oxiran-2-ylmethyl)acetamide is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and amides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and amidases .
Medicine: It can be used as a precursor for the synthesis of bioactive molecules, including pharmaceuticals with antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including surfactants, emulsifiers, and polymer additives. Its unique reactivity makes it valuable for creating functional materials .
Mechanism of Action
The mechanism of action of N-(Oxiran-2-ylmethyl)acetamide involves the reactivity of its epoxide ring and amide group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various intermediates. These intermediates can further react with other molecules, resulting in the formation of new chemical bonds .
Molecular Targets and Pathways:
Epoxide Hydrolases: Enzymes that catalyze the hydrolysis of epoxides to diols.
Amidases: Enzymes that catalyze the hydrolysis of amides to carboxylic acids and amines.
Comparison with Similar Compounds
N-(Oxiran-2-ylmethyl)formamide: Similar structure with a formamide group instead of an acetamide group.
N-(Oxiran-2-ylmethyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness: N-(Oxiran-2-ylmethyl)acetamide is unique due to its specific combination of an epoxide ring and an acetamide group
Properties
IUPAC Name |
N-(oxiran-2-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)6-2-5-3-8-5/h5H,2-3H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVZPMDLRPWKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308217 | |
Record name | N-(2-Oxiranylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224323-49-3 | |
Record name | N-(2-Oxiranylmethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224323-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Oxiranylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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